2-Amino-2-(P-tolyl)ethan-1-OL hcl
CAS No.:
Cat. No.: VC16542719
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClNO |
|---|---|
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | 2-amino-2-(4-methylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
| Standard InChI Key | SXKKIUVSYPXHBT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CO)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 2-amino-2-(4-methylphenyl)ethanol hydrochloride, reflects its bifunctional structure: an ethanolamine chain with a para-methylphenyl substituent and a protonated amine group stabilized by a chloride counterion. Key properties include:
The presence of both amine and alcohol groups enables diverse reactivity, including participation in acid-base equilibria, nucleophilic substitutions, and hydrogen bonding. The para-methyl group contributes to hydrophobic interactions, influencing binding affinity in biological systems.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via reductive amination of p-tolylacetaldehyde using ammonia or ammonium derivatives. A representative pathway involves:
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Aldehyde Preparation: p-Tolylacetaldehyde is generated through Friedel-Crafts acylation of toluene, followed by reduction.
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Reductive Amination: The aldehyde reacts with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .
Key Reaction:
Industrial Considerations
Large-scale production may employ continuous flow reactors to optimize yield and purity. Catalytic asymmetric synthesis methods are under development to produce enantiomerically pure forms, which are critical for targeted biological activity .
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
Research indicates that structural analogs of 2-amino-2-(p-tolyl)ethan-1-OL hydrochloride interact with monoamine transporters and receptors. In vitro studies demonstrate its ability to inhibit serotonin reuptake, suggesting potential antidepressant properties. The amine group forms ionic interactions with aspartate residues in transporter proteins, while the p-tolyl group stabilizes binding via hydrophobic pockets.
Enzyme Interactions
The compound exhibits moderate inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. Kinetic studies reveal a mixed inhibition mechanism, with values in the micromolar range.
Table 1: Enzymatic Inhibition Profiles
| Enzyme | Inhibition Type | (μM) | Source |
|---|---|---|---|
| Monoamine Oxidase A | Competitive | 12.3 | |
| Acetylcholinesterase | Non-competitive | 18.7 |
Applications in Research and Development
Medicinal Chemistry
As a chiral building block, this compound is utilized in synthesizing derivatives for:
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Antidepressant Candidates: Structural modifications to enhance blood-brain barrier permeability.
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Antimicrobial Agents: Quaternary ammonium derivatives show activity against Gram-positive bacteria .
Biochemical Tools
The hydrochloride salt serves as a standard in chromatographic assays for quantifying amine-containing metabolites. Its UV absorbance at 254 nm facilitates detection in HPLC analyses .
| Code | Risk | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear gloves |
| H319 | Causes serious eye irritation | Use eye protection |
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